molecular formula C16H21NO2 B1662988 2-Heptyl-4-hydroxyquinoline n-oxide CAS No. 341-88-8

2-Heptyl-4-hydroxyquinoline n-oxide

Cat. No.: B1662988
CAS No.: 341-88-8
M. Wt: 259.34 g/mol
InChI Key: ICTVCUOZYWNYHM-UHFFFAOYSA-N
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Description

2-Heptyl-4-hydroxyquinoline N-oxide (HQNO) is a naturally occurring compound produced by the bacterium Pseudomonas aeruginosa. It is a member of the 2-alkyl-4-hydroxyquinoline family, which includes several compounds with significant biological activities. HQNO is known for its role as an inhibitor of the respiratory electron transport chain, specifically targeting complex III .

Mechanism of Action

Target of Action

2-Heptyl-4-hydroxyquinoline N-oxide (HQNO) primarily targets the mitochondrial respiratory chain and photosynthetic electron flow . It specifically inhibits the Fumarate reductase flavoprotein subunit , Fumarate reductase iron-sulfur subunit , Fumarate reductase subunit C , Fumarate reductase subunit D , Formate dehydrogenase , and NapC/NirT cytochrome c family protein . These targets play crucial roles in the electron transport chain, contributing to energy production in cells.

Mode of Action

HQNO acts as a potent inhibitor of the mitochondrial type II NADH:quinone oxidoreductase (NDH-2) . It binds to the Q-site of NDH-2 , thereby inhibiting the enzyme . This interaction disrupts the normal function of the enzyme, leading to changes in the electron transport chain.

Biochemical Pathways

The inhibition of NDH-2 by HQNO affects the electron transport chain , a crucial biochemical pathway involved in cellular respiration . This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on this energy source.

Pharmacokinetics

It is soluble in dmso and ethanol, which may influence its bioavailability .

Result of Action

The primary molecular effect of HQNO’s action is the inhibition of the electron transport chain, leading to a decrease in ATP production . This can have various cellular effects, depending on the specific cell type and metabolic context. For example, in bacteria, this can lead to a decrease in growth and proliferation .

Action Environment

The action, efficacy, and stability of HQNO can be influenced by various environmental factors. For instance, its solubility in DMSO and ethanol suggests that the presence of these solvents can affect its bioavailability . Additionally, the pH of the environment could potentially influence the ionization state of HQNO, which may in turn affect its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: HQNO can be synthesized through various methods. One common approach involves the oxidation of 2-heptyl-4-hydroxyquinoline (HHQ) using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of HHQ in an appropriate solvent .

Industrial Production Methods: Industrial production of HQNO may involve fermentation processes using genetically engineered strains of Pseudomonas aeruginosa. These strains are optimized to produce high yields of HQNO through metabolic engineering and controlled fermentation conditions .

Chemical Reactions Analysis

Types of Reactions: HQNO undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: HQNO is unique in its ability to inhibit complex III of the respiratory chain, whereas HHQ and PQS are primarily involved in quorum sensing. HQNO’s inhibition of cellular respiration makes it a valuable tool in studying bacterial metabolism and developing antimicrobial agents .

Properties

IUPAC Name

2-heptyl-1-hydroxyquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17(13)19/h7-8,10-12,19H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTVCUOZYWNYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=O)C2=CC=CC=C2N1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955644
Record name 2-Heptyl-1-hydroxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341-88-8
Record name 2-heptyl-4-hydroxyquinoline N-oxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Heptyl-1-hydroxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HEPTYL-4-HYDROXYQUINOLINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FU5S5CG6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-Heptyl-4-hydroxyquinoline N-oxide (HQNO) is a potent inhibitor of the cytochrome bc1 complex, a key enzyme involved in the electron transport chain of both bacteria and mitochondria [, , , , , , ]. This inhibition disrupts the electron flow, ultimately hindering the production of ATP, the primary energy currency of cells [, , ]. Consequently, HQNO exhibits antimicrobial activity against a range of bacteria, including Staphylococcus aureus, and can also induce programmed cell death and autolysis in Pseudomonas aeruginosa [, , ].

A:

  • Spectroscopic Data: Characterized by UV, IR, NMR, and FAB-MS. Refer to publication [] for detailed spectral data.

A: HQNO demonstrates remarkable stability under various conditions. It can withstand high temperatures (up to 121°C for 10 minutes) and extreme pH conditions (stable in 1N HCl and 1N NaOH for 24 hours) without significant loss of activity []. This stability makes it a promising candidate for various applications.

A: While the provided research does not explicitly mention computational studies on HQNO itself, the structure-activity relationship (SAR) of alkyl quinolones, a class of molecules to which HQNO belongs, has been investigated []. Further computational studies could provide valuable insights into the binding interactions of HQNO with its target and guide the design of novel inhibitors.

A: The SAR of HQNO and its analogs highlights the importance of the alkyl side chain and the N-oxide moiety for its activity. Modification of these structural features can significantly impact its potency and selectivity. For instance, the reduced form of HQNO, 2-heptyl-4-hydroxyquinoline, exhibits lower activity against Staphylococcus aureus compared to HQNO [].

A: Studying HQNO and similar molecules benefits from established techniques like spectrophotometry, potentiometric titration, and bacterial growth assays [, , , , , ]. Additionally, advanced imaging techniques like hyperspectral Raman chemical imaging are being employed to study the spatiotemporal distribution of HQNO in bacterial communities [].

A: The discovery of HQNO's potent inhibitory effect on the cytochrome bc1 complex marked a significant milestone in understanding bacterial and mitochondrial respiration [, , ]. Subsequent research has unveiled its role as an antimicrobial agent [, ] and as a key molecule mediating interspecies interactions within bacterial communities [, , ].

A: Yes, research on HQNO spans various disciplines, including microbiology, biochemistry, chemical biology, and medicine. Understanding its mechanism of action has implications for developing novel antimicrobial strategies [] and exploring its potential as a tool to manipulate microbial communities for beneficial purposes, such as bioremediation or improving human health [, ].

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